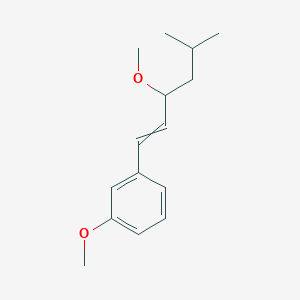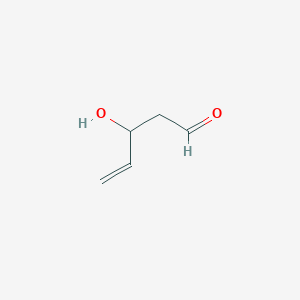
3-Hydroxypent-4-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxypent-4-enal is an organic compound with the molecular formula C5H8O2 It is a versatile intermediate in organic synthesis, characterized by the presence of both an aldehyde and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Malonic Ester Synthesis: One common method for synthesizing 3-Hydroxypent-4-enal involves the reaction of malonic ester with acrolein under basic conditions. The reaction proceeds through a Michael addition followed by decarboxylation to yield the desired product.
Hydroformylation: Another method involves the hydroformylation of butadiene followed by oxidation. This method is advantageous for industrial-scale production due to its efficiency and scalability.
Industrial Production Methods
Industrial production of this compound typically involves the hydroformylation route due to its high yield and cost-effectiveness. The process involves the use of rhodium or cobalt catalysts to facilitate the addition of a formyl group to butadiene, followed by selective oxidation to introduce the hydroxyl group.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-Hydroxypent-4-enal can undergo oxidation reactions to form 3-oxopent-4-enal. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to 3-hydroxypentanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Hydrochloric acid or other halogenating agents for halide substitution.
Major Products
Oxidation: 3-Oxopent-4-enal
Reduction: 3-Hydroxypentanol
Substitution: 3-Halopent-4-enal (e.g., 3-chloropent-4-enal)
Scientific Research Applications
3-Hydroxypent-4-enal has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in metabolic pathways and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is used in the production of polymers and resins, where its reactive functional groups facilitate cross-linking and polymerization processes.
Mechanism of Action
The mechanism of action of 3-Hydroxypent-4-enal involves its reactivity with nucleophiles and electrophiles due to the presence of both an aldehyde and a hydroxyl group. The aldehyde group can undergo nucleophilic addition reactions, while the hydroxyl group can participate in hydrogen bonding and substitution reactions. These properties make it a versatile intermediate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Pent-4-enal: Lacks the hydroxyl group, making it less reactive in certain types of reactions.
3-Hydroxypent-4-ene nitrile: Contains a nitrile group instead of an aldehyde, leading to different reactivity and applications.
(3Z)-4-Hydroxy-3-penten-2-one: Contains a ketone group, which alters its reactivity compared to 3-Hydroxypent-4-enal.
Uniqueness
This compound is unique due to the presence of both an aldehyde and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
144220-33-7 |
|---|---|
Molecular Formula |
C5H8O2 |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
3-hydroxypent-4-enal |
InChI |
InChI=1S/C5H8O2/c1-2-5(7)3-4-6/h2,4-5,7H,1,3H2 |
InChI Key |
YVCNXMGONDDLBG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CC=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene](/img/structure/B12542678.png)

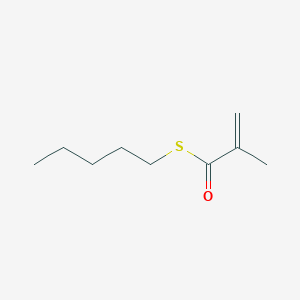
![1-Butanamine, 4-[(4-methoxyphenyl)methoxy]-](/img/structure/B12542686.png)
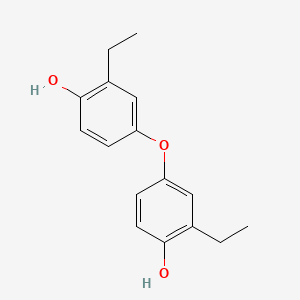

![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethoxybenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12542710.png)

![Methyl 30-[(4-methylbenzene-1-sulfonyl)oxy]triacontanoate](/img/structure/B12542729.png)
![1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]propan-2-one](/img/structure/B12542736.png)
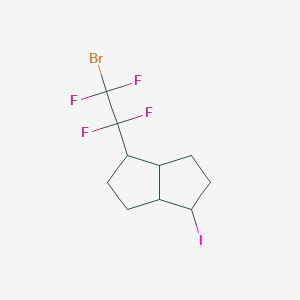
![5,5'-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]](/img/structure/B12542745.png)
![Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate](/img/structure/B12542748.png)
